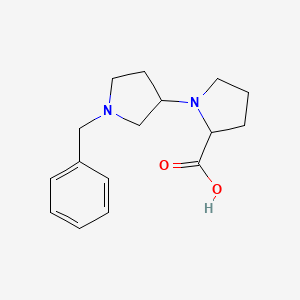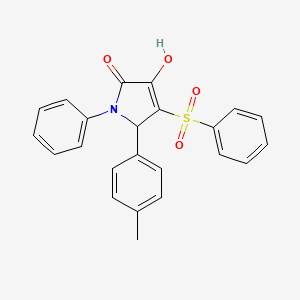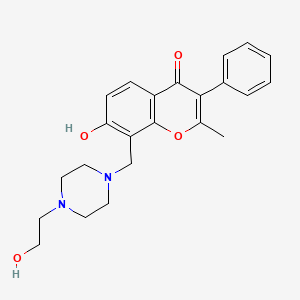
1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1485766-93-5 . It has a molecular weight of 274.36 . The IUPAC name for this compound is 1’-benzyl-1,3’-bipyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which is a class of compounds that “this compound” belongs to, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 274.36 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Antibacterial Applications
Research on pyridonecarboxylic acids, related to 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid, has indicated their potential as antibacterial agents. The study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups. Some compounds were found to be more active than enoxacin, a known antibacterial agent, suggesting their value in further biological studies and potential applications in treating bacterial infections (Egawa et al., 1984).
Catalysis in Organic Synthesis
The catalytic properties of certain compounds related to this compound have been studied in the context of organic synthesis. Kaloğlu et al. (2021) reported the synthesis of new 1,3-bis(substituted benzyl) imidazolinium salts and their corresponding Pd-PEPPSI-NHC type complexes. These complexes showed efficiency in the direct C5 mono-arylation of N-methylpyrrole-2-carboxaldehyde, indicating their potential as catalysts in organic synthesis (Kaloğlu et al., 2021).
Photophysical Properties
Sivakumar et al. (2011) studied lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, including those related to this compound. Their research focused on the synthesis, crystal structures, and photophysical properties of these compounds, highlighting their potential in the development of materials with unique optical properties (Sivakumar et al., 2011).
Synthesis of Pharmaceutical Intermediates
Tzimopoulos et al. (2010) investigated the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, relevant to the study of this compound. Their research provided insights into the structural investigation of these compounds, which could be significant in the synthesis of pharmaceutical intermediates (Tzimopoulos et al., 2010).
Synthesis of Pyrrolopyridine Derivatives
Lichitsky et al. (2010) presented a method for preparing 5-oxo-tetrahydropyrrolo[3,2-b]pyridine-3-carboxylic acids, which are related to the compound of interest. This research contributes to the broader understanding of the synthesis of pyrrolopyridine derivatives, which could have various applications in pharmaceutical and chemical industries (Lichitsky et al., 2010).
作用機序
Chemical Structure
The compound “1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” belongs to the class of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .
Potential Applications
Pyrrolidine derivatives have been extensively used in scientific research due to their unique structure. They have a wide range of applications, including drug development, catalysis, and materials science.
特性
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQYNSGHCHAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)
![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)

![3-cyclopropyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2959726.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)


methanone oxime](/img/structure/B2959736.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)